molecular formula C16H20N2O6 B12516385 4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) CAS No. 675617-33-1

4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)

Cat. No.: B12516385
CAS No.: 675617-33-1
M. Wt: 336.34 g/mol
InChI Key: GRVVFAIDMOIPOE-UHFFFAOYSA-N
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Description

4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane-1,2-diylbis(azanediylmethylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) typically involves the reaction of ethane-1,2-diamine with benzene-1,2,3-triol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol) is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

CAS No.

675617-33-1

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

4-[[2-[(2,3,4-trihydroxyphenyl)methylamino]ethylamino]methyl]benzene-1,2,3-triol

InChI

InChI=1S/C16H20N2O6/c19-11-3-1-9(13(21)15(11)23)7-17-5-6-18-8-10-2-4-12(20)16(24)14(10)22/h1-4,17-24H,5-8H2

InChI Key

GRVVFAIDMOIPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNCCNCC2=C(C(=C(C=C2)O)O)O)O)O)O

Origin of Product

United States

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